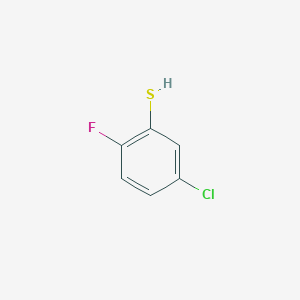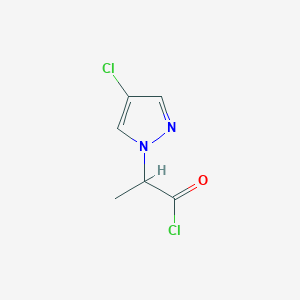
1-(4-クロロ-1H-ピラゾール-1-イル)プロパン-2-オイルクロリド
概要
説明
“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is a chemical compound with the molecular formula C6H6Cl2N2O . It is also known as 1H-pyrazole-1-acetyl chloride, 4-chloro-alpha-methyl .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The molar mass of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is 193.03 .
科学的研究の応用
治療の可能性
ピラゾール誘導体を含むイミダゾール含有化合物は、幅広い化学的および生物学的特性を持っています . それらは、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、駆虫性、抗真菌性、および潰瘍形成活性を示すことが知られています .
抗腫瘍活性
ピラゾリン化合物およびその他のカルコン誘導体は、活性化アセチルコリンエステラーゼに関連する神経学的疾患(パーキンソン病などの加齢関連疾患など)に対する神経保護剤としての可能性を示しています .
抗菌活性
ピラゾール誘導体は、抗菌作用があることが判明しています . これにより、それらは新しい抗菌薬の開発のための潜在的な候補となります。
抗炎症活性
ピラゾール誘導体の抗炎症作用は、炎症を特徴とする状態の治療に役立ちます .
抗酸化活性
ピラゾール誘導体は、抗酸化作用を示すことが判明しています . この特性は、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。
農薬化学における用途
ピラゾール誘導体は、農薬化学における用途があります . それらは、新しい殺虫剤および除草剤の開発に使用できます。
配位化学における用途
ピラゾール誘導体は、配位化学における用途があることが判明しています . それらは、錯体の形成において配位子として作用することができます。
有機金属化学における用途
ピラゾール誘導体は、有機金属化学にも用途があります . それらは、有機金属化合物の合成に使用できます。
将来の方向性
While specific future directions for “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
作用機序
Target of Action
Similar compounds have been shown to interact with leishmania major pteridine reductase 1 (lmptr1), a key enzyme involved in the survival and proliferation of parasites .
Mode of Action
This interaction could potentially inhibit the enzyme’s function, thereby affecting the survival and proliferation of the parasites .
Biochemical Pathways
Given its potential interaction with lmptr1, it may impact the pteridine metabolic pathway, which is crucial for the survival and proliferation of parasites .
Result of Action
If the compound does inhibit lmptr1, it could potentially lead to the death of parasites by disrupting their metabolic processes .
生化学分析
Biochemical Properties
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride, have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to altered neurotransmission and has potential implications for treating neurological disorders.
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent experimental results . Prolonged exposure to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can lead to gradual degradation, which may affect its efficacy over time. Long-term studies have also indicated potential cytotoxic effects on cells, highlighting the need for careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion to active metabolites through enzymatic reactions . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability. The localization and accumulation of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



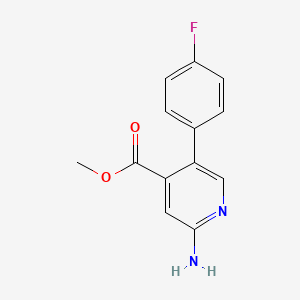

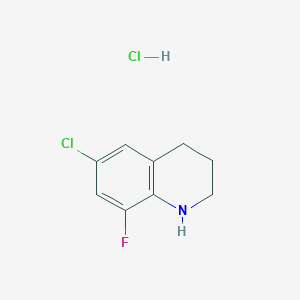
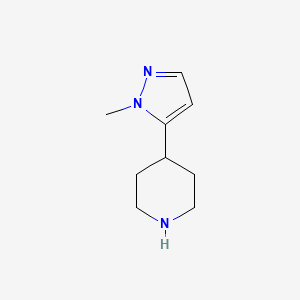
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

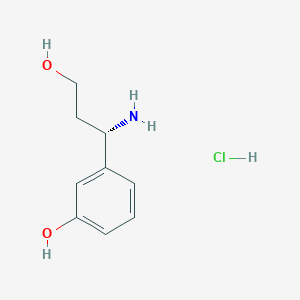
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
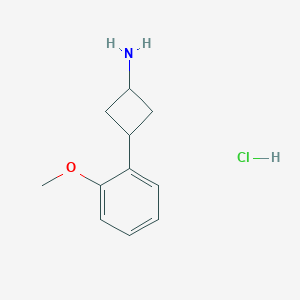
amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)

